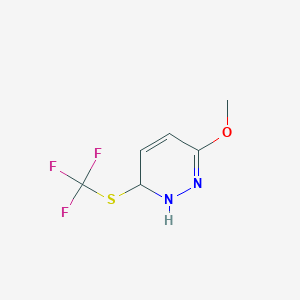
Benzenecarbothioaldehyde, 2-(2,2,2-trifluoroacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Thiomethyl-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C9H7F3OS and a molecular weight of 220.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a thiomethyl group attached to an acetophenone core. It is primarily used in research settings, particularly in the fields of proteomics and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2’-thiomethylacetophenone with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Thiomethyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2’-Thiomethyl-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: Used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2’-Thiomethyl-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The thiomethyl group can form covalent bonds with nucleophilic residues, such as cysteine, in proteins. These interactions can modulate the activity of target proteins and enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
2,2,2-Trifluoroacetophenone: Lacks the thiomethyl group, making it less reactive in certain chemical reactions.
4’-Thiomethyl-2,2,2-trifluoroacetophenone: The thiomethyl group is positioned differently, affecting its reactivity and interaction with molecular targets.
2’-Thiomethylacetophenone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Uniqueness: 2’-Thiomethyl-2,2,2-trifluoroacetophenone is unique due to the presence of both the trifluoromethyl and thiomethyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
1262415-49-5 |
|---|---|
Fórmula molecular |
C9H5F3OS |
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoroacetyl)thiobenzaldehyde |
InChI |
InChI=1S/C9H5F3OS/c10-9(11,12)8(13)7-4-2-1-3-6(7)5-14/h1-5H |
Clave InChI |
WDEPPKVARJHVIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=S)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


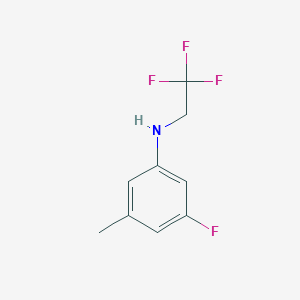

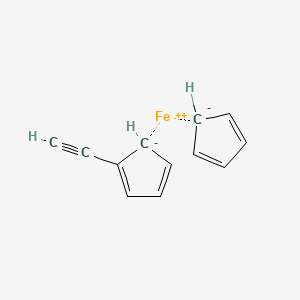
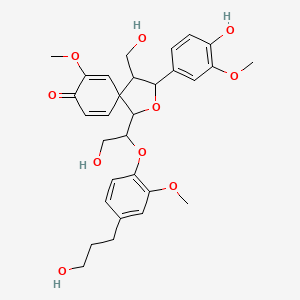

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(8H)-one, 3,8-dimethyl-](/img/structure/B13091785.png)
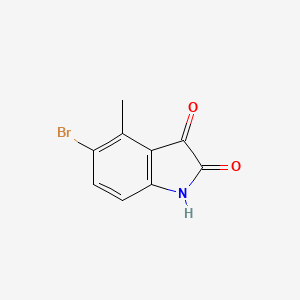

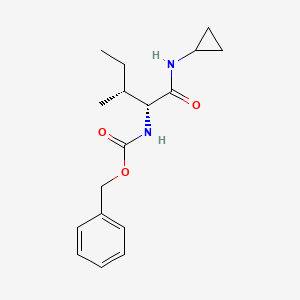
![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanamine](/img/structure/B13091801.png)
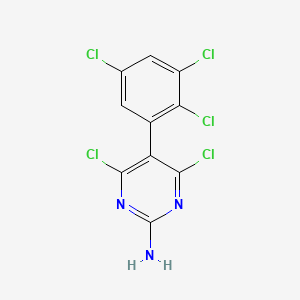
![5-Cyclopentyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13091804.png)
![N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13091827.png)
